

Introduction: Unveiling a Key Organophosphorus Intermediate

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Compound of Interest

Compound Name: *O,O-Diethyl thiophosphate
potassium salt*

CAS No.: 5871-17-0

Cat. No.: B008354

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Potassium O,O-diethyl phosphorothioate is an organophosphorus salt that holds significant importance as a versatile nucleophilic reagent and a critical intermediate in the synthesis of a wide range of biologically active molecules and industrial chemicals.[1][2] With the chemical formula $C_4H_{10}KO_3PS$, this compound is the potassium salt of O,O-diethyl phosphorothioic acid.[3][4] It is identified by its CAS Number 5871-17-0.[5] While not always an end-product itself, its unique structural features make it an indispensable building block in agrochemicals, pharmaceuticals, and advanced materials science.[1][2] This guide provides a detailed exploration of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, offering a comprehensive resource for researchers and development professionals.

Part 1: A Deep Dive into the Chemical Structure

The chemical identity and reactivity of Potassium O,O-diethyl phosphorothioate are fundamentally dictated by its molecular architecture. The structure is composed of a central phosphorus atom bonded to two ethoxy groups, a sulfur atom, and an oxygen atom, with a potassium cation providing charge balance.

Core Structural Features:

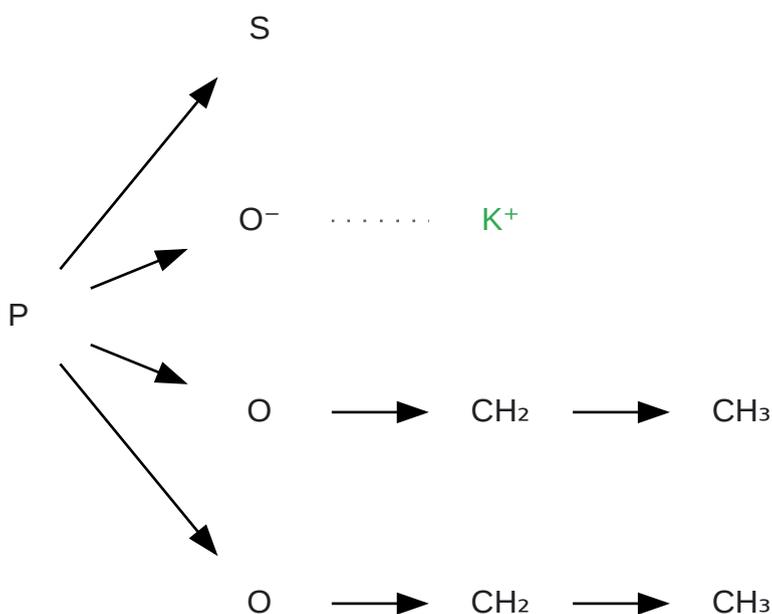
- **Phosphorus Center:** A pentavalent phosphorus atom (P) forms the core of the anion.

- **Ethoxy Groups:** Two ethyl groups are linked to the phosphorus atom via oxygen atoms, forming ethoxy ($-\text{OCH}_2\text{CH}_3$) ligands.
- **Thiono and Oxido Moieties:** The structure is characterized by a double bond between the phosphorus and sulfur atoms (a thiono group, $\text{P}=\text{S}$) and a single bond to another oxygen atom (an oxido group, $\text{P}-\text{O}^-$) which bears a negative charge.[3][5] This arrangement is crucial for its chemical behavior.
- **Ionic Bond:** The negative charge on the oxido group is stabilized by an ionic bond with a potassium cation (K^+).[5]

This thiono ($\text{P}=\text{S}$) form is in equilibrium with its thiolo ($\text{P}-\text{SH}$) tautomer in the parent acid, O,O-diethyl phosphorothioic acid. The formation of the potassium salt effectively "locks" the structure into the thiono configuration, where the negative charge resides on the oxygen atom.

Visualizing the Structure

A clear representation of the molecule's connectivity is essential for understanding its function.



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Caption: 2D structure of Potassium O,O-diethyl phosphorothioate.

Part 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, application, and analysis.

Property	Value	Source(s)
IUPAC Name	potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane	[3][5]
CAS Number	5871-17-0	[5]
Molecular Formula	C ₄ H ₁₀ KO ₃ PS	[3][4]
Molecular Weight	208.26 g/mol	[3]
Appearance	White powder or solid crystals	[2][5]
Melting Point	180-186 °C	[5][6]
Canonical SMILES	CCOP([O-])(=S)OCC.[K+]	[5]
InChI Key	OVJCAYMARFNMQB-UHFFFAOYSA-M	[5]

Spectroscopic Data

While detailed spectra for the potassium salt are specific to the supplier, extensive data exists for the parent compound, O,O-diethyl phosphorothioate (CAS 2465-65-8), which is invaluable for characterization.

- ¹H NMR:** Proton NMR spectra typically show characteristic shifts for the ethoxy protons. For the parent acid in H₂O, signals appear around 1.26 ppm (triplet, -CH₃) and 3.97 ppm (quartet, -OCH₂-).[7]
- Mass Spectrometry:** LC-ESI-MS/MS analysis in negative ion mode is a powerful tool for detection, showing a characteristic parent ion for the O,O-diethyl phosphorothioate anion at m/z 169.[7]

- ³¹P NMR: ³¹P NMR is particularly useful for characterizing organophosphorus compounds, with chemical shifts providing insight into the electronic environment of the phosphorus atom.

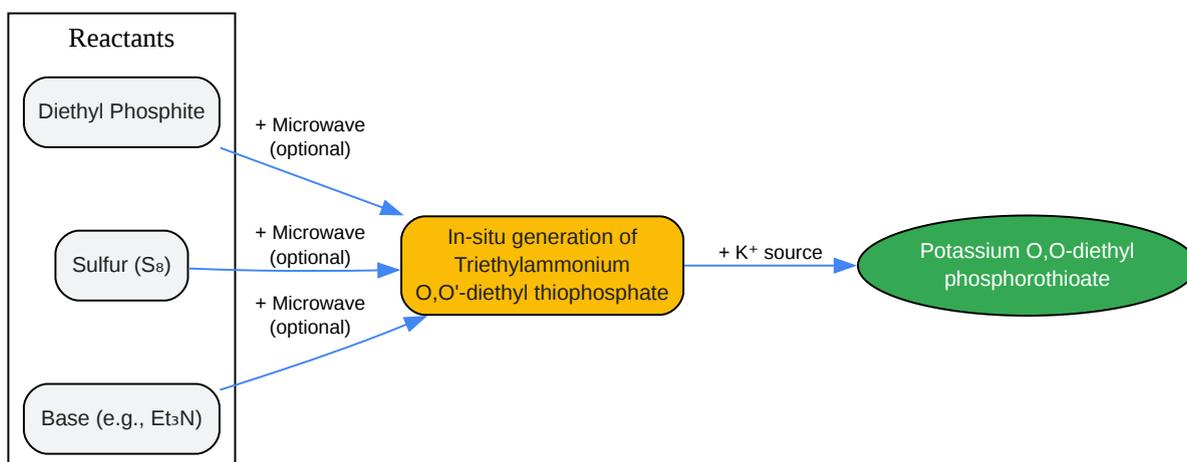
Part 3: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of Potassium O,O-diethyl phosphorothioate is key to leveraging its potential in research and development.

Established Synthetic Pathways

The compound can be prepared through several reliable methods. The choice of method often depends on the desired scale, purity, and available starting materials.

- From O,O,O-Triethyl thiophosphate: A well-documented method involves the reaction of O,O,O-triethyl thiophosphate with potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, displacing one of the ethoxy groups to form the potassium salt.^{[1][8]}
- One-Pot Synthesis from Diethyl Phosphite: A highly efficient one-pot synthesis has been developed that avoids the need for isolating intermediates. This method involves reacting diethyl phosphite with elemental sulfur and a base, such as triethylamine, to generate the triethylammonium O,O-diethyl thiophosphate salt in situ.^{[8][9]} This intermediate can then be used directly or converted to the potassium salt. Microwave irradiation can significantly accelerate this reaction, making it a rapid and solvent-free alternative.^{[8][9]}



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Caption: One-pot synthesis workflow for phosphorothioates.

Core Reactivity: The Ambident Nucleophile

The O,O-diethyl phosphorothioate anion is an ambident nucleophile, meaning it has two potential nucleophilic centers: the "soft" sulfur atom and the "hard" oxygen atom. Its reaction pathway is dictated by the nature of the electrophile according to Hard and Soft Acid and Base (HSAB) theory.

- **S-Alkylation (Soft Electrophiles):** When reacting with soft electrophiles like alkyl halides (e.g., benzyl halides), the reaction occurs exclusively at the soft sulfur center.[9] This S-alkylation is a cornerstone reaction for synthesizing many organophosphorus pesticides and pharmaceutical intermediates.[9]
- **O-Acylation (Hard Electrophiles):** With hard electrophiles, such as acyl chlorides (e.g., benzoyl chloride), the reaction proceeds through the hard oxygen center, resulting in an O-acylation product.[9]

This predictable, controllable reactivity makes it an exceptionally valuable synthetic tool.

Part 4: Applications in Science and Industry

The unique structure and reactivity of Potassium O,O-diethyl phosphorothioate underpin its use in several high-value applications.

Pharmaceutical and Drug Development

A critical application lies in the synthesis of phosphorothioate oligonucleotides, which are central to antisense therapies.^[1] In these advanced therapeutics, a sulfur atom replaces a non-bridging oxygen in the phosphate backbone of DNA or RNA. This modification enhances resistance to nuclease degradation, improving the drug's stability and bioavailability. Potassium O,O-diethyl phosphorothioate serves as a key reagent for introducing this phosphorothioate moiety, particularly in reactions with modified nucleosides (e.g., 5'-iodo nucleosides) to create intermediates for antiviral or cardiovascular drugs.^{[1][8]}

Agrochemicals and Environmental Analysis

In the agrochemical sector, this compound plays a dual role.

- **Synthetic Intermediate:** It is a precursor for various organophosphorus insecticides and pesticides.^{[6][10]} Its nucleophilic nature allows for the construction of more complex molecules that act as acetylcholinesterase inhibitors in pests.^{[6][10]}
- **Analytical Standard:** Diethylthiophosphate (DETP) is a major metabolite found in the urine of individuals exposed to common organophosphorus pesticides like parathion and diazinon.^{[1][3][7]} Consequently, Potassium O,O-diethyl phosphorothioate is widely used as a certified reference material and analytical standard for the accurate quantification of pesticide exposure in environmental and biological samples.^{[1][11]}

Industrial and Materials Chemistry

Beyond life sciences, it is employed as a versatile organometallic reagent and precursor in industrial chemistry.^[2] Its applications include use in catalysts and as a raw material for specialty chemicals and thin-film deposition processes.^[2]

Part 5: Analytical Methodologies and Protocols

Accurate detection and quantification are paramount for both quality control in synthesis and for toxicological monitoring.

Chromatographic Techniques

Chromatography is the primary method for analyzing O,O-diethyl phosphorothioate and its derivatives.^[1]

- Gas Chromatography (GC): Due to the low volatility of the salt, derivatization is typically required before GC analysis. This process converts the analyte into a more volatile compound with improved chromatographic properties.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for analyzing organophosphate metabolites in aqueous samples. Adjusting the mobile phase composition (e.g., acetonitrile/water ratio) and pH allows for the effective separation of the analyte from matrix interferences.^[1]

Experimental Protocol: A General Derivatization for GC Analysis

The following is a conceptual protocol illustrating the steps involved in preparing a sample for GC analysis.

- Sample Preparation: An aqueous sample (e.g., urine) is acidified.
- Extraction: The analyte is extracted from the aqueous phase into an organic solvent (e.g., dichloromethane).
- Derivatization: A derivatizing agent (e.g., pentafluorobenzyl bromide) is added to the organic extract along with a catalyst. The mixture is heated to facilitate the reaction, which converts the phosphorothioate into a volatile ester.
- Cleanup: The derivatized sample is washed and concentrated.
- Analysis: The final extract is injected into a GC system, often equipped with a flame photometric detector (FPD) or a mass spectrometer (MS), for separation and quantification.

Caption: General workflow for GC analysis of phosphorothioates.

Part 6: Toxicological and Safety Profile

As with all chemical reagents, proper handling of Potassium O,O-diethyl phosphorothioate is essential.

- **Human Health Hazards:** The compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Direct contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses.
- **GHS Hazard Statements:**
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5]
- **Precautionary Statements:**
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- **Toxicological Significance:** The toxicity of its parent compound, DETP, has been studied in the context of organophosphate metabolism. It is known to be cytotoxic to human peripheral blood mononucleated cells and can induce DNA damage in hepatic cell lines, likely through metabolites generated by P450 enzymes.[3]

Conclusion

Potassium O,O-diethyl phosphorothioate is far more than a simple inorganic salt; it is a sophisticated chemical tool whose value is derived directly from its nuanced structure. The interplay between its phosphorus-sulfur double bond, the negatively charged oxygen, and the

associated ethoxy groups provides a foundation for predictable and selective reactivity. This has enabled significant advances in fields ranging from the development of life-saving antisense drugs to the creation of effective crop-protection agents. For researchers and scientists, a thorough understanding of this compound's structure, properties, and reaction mechanisms is fundamental to unlocking its full potential in designing the next generation of molecules and materials.

References

- Fluorochem. (n.d.). Potassium O,O-diethyl phosphorothioate.
- Wikipedia. (n.d.). Diethyl dithiophosphoric acid.
- Grokipedia. (n.d.). Diethyl dithiophosphoric acid.
- CymitQuimica. (n.d.). CAS 5871-17-0: Potassium O,O-diethylthiophosphate.
- PubChem. (n.d.). O,O-diethyl phosphorothioate | C4H11O3PS | CID 655.
- CymitQuimica. (n.d.). CAS 2404-05-9: Phosphorothioic acid, O,O-diethyl S-methyl ester.
- PrepChem.com. (n.d.). Synthesis of dithiophosphoric acid-O,O-diethylester.
- Cambridge Isotope Laboratories. (n.d.). O,O-Diethyl phosphorothioate, potassium salt (unlabeled) 2 mg/mL in methanol.
- Benchchem. (n.d.). **O,O-Diethyl thiophosphate potassium salt** | 5871-17-0.
- PubChem. (n.d.). **o,o-diethyl thiophosphate potassium salt** | C4H10KO3PS | CID 23664334.
- Benchchem. (n.d.). **O,O-Diethyl thiophosphate potassium salt** | 5871-17-0.
- Sigma-Aldrich. (n.d.). O,O-Diethyl thiophosphate 98 5871-17-0.
- LGC Standards. (n.d.). **O,O-Diethyl Thiophosphate Potassium Salt**.
- National Institutes of Health. (n.d.). Synthesis of phosphorothioates using thiophosphate salts.
- Google Patents. (n.d.). US4283335A - Process for producing dialkyl dithiophosphoric acid esters.
- SpectraBase. (n.d.). Phosphorodithioic O,O-diethyl ester anion.
- mzCloud. (2015, February 2). O,O-Diethyl thiophosphate.
- ChemBK. (2024, April 10). O,O-diethyl hydrogen phosphorodithioate.
- PrepChem.com. (n.d.). Synthesis of potassium O,O-diethyl dithiophosphate.
- NIST WebBook. (n.d.). Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester.
- NIST WebBook. (n.d.). O,O-Diethyl S-eththionylmethyl phosphorothioate.
- NIST WebBook. (n.d.). Phosphorodithioic acid, O,O-diethyl ester.
- AMERICAN ELEMENTS. (n.d.). **O,O-Diethyl Thiophosphate Potassium Salt**.
- lookchem. (n.d.). Cas 5871-17-0,O,O-DIETHYL THIOPHOSPHATE, POTASSIUM SALT.
- lookchem. (n.d.). Cas 3338-24-7,sodium O,O-diethyl dithiophosphate.

- Sigma-Aldrich. (n.d.). O,O-Diethyl thiophosphate 98 5871-17-0.
- Indian Journal of Chemistry. (2022, February).
- PubMed. (n.d.). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides.
- LGC Standards. (n.d.). O,O-Diethylphosphorothioate, Potassium Salt Unlabeled 100 UG/ML in Methanol.
- ChemicalBook. (2025, February 24). O,O-DIETHYL THIOPHOSPHATE, POTASSIUM SALT | 2465-65-8.

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Sources

1. [O,O-Diethyl thiophosphate potassium salt | 5871-17-0 | Benchchem \[benchchem.com\]](#)
 2. [americanelements.com \[americanelements.com\]](#)
 3. [o,o-diethyl thiophosphate potassium salt | C4H10KO3PS | CID 23664334 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
 4. [O,O-Diethyl Thiophosphate Potassium Salt \[lgcstandards.com\]](#)
 5. [fluorochem.co.uk \[fluorochem.co.uk\]](#)
 6. [lookchem.com \[lookchem.com\]](#)
 7. [O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
 8. [O,O-Diethyl thiophosphate potassium salt | 5871-17-0 | Benchchem \[benchchem.com\]](#)
 9. [Synthesis of phosphorothioates using thiophosphate salts - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
 10. [CAS 5871-17-0: Potassium O,O-diethylthiophosphate \[cymitquimica.com\]](#)
 11. [isotope.com \[isotope.com\]](#)
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